[(2E)-2-{(2E)-[1-(5-methylfuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid
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Overview
Description
[(2E)-2-{(2E)-[1-(5-methylfuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and a hydrazone linkage. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-{(2E)-[1-(5-methylfuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid can be achieved through a multi-step process. One common method involves the Thia-Michael addition reaction. The precursor, 2-{[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide}, is synthesized by reacting 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . This precursor then undergoes a Thia-Michael addition with maleic anhydride to form the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
[(2E)-2-{(2E)-[1-(5-methylfuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazone linkage or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[(2E)-2-{(2E)-[1-(5-methylfuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of [(2E)-2-{(2E)-[1-(5-methylfuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to dock into the active site of the MurB protein of Staphylococcus aureus, indicating its potential as an antimicrobial agent . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid
- (2E)-2-[1-(6-Nitro-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide
Uniqueness
[(2E)-2-{(2E)-[1-(5-methylfuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is unique due to its specific combination of functional groups and rings, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13N3O4S |
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Molecular Weight |
295.32 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-1-(5-methylfuran-2-yl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H13N3O4S/c1-6-3-4-8(19-6)7(2)14-15-12-13-11(18)9(20-12)5-10(16)17/h3-4,9H,5H2,1-2H3,(H,16,17)(H,13,15,18)/b14-7+ |
InChI Key |
IJSPRUOPSUHKRI-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N/N=C/2\NC(=O)C(S2)CC(=O)O)/C |
Canonical SMILES |
CC1=CC=C(O1)C(=NN=C2NC(=O)C(S2)CC(=O)O)C |
Origin of Product |
United States |
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